2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-(4-methylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-6,7,8,9-tetrahydro-5H-pyrimido[1,6-a]azepin-2-yl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4/c1-13-7-9-15(10-8-13)23-17(27)12-26-20(28)18(19-22-14(2)30-24-19)16-6-4-3-5-11-25(16)21(26)29/h7-10H,3-6,11-12H2,1-2H3,(H,23,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJTXRNBLTKFARU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=C3CCCCCN3C2=O)C4=NOC(=N4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-(4-methylphenyl)acetamide is a complex organic molecule that incorporates several pharmacologically relevant moieties. Its biological activity has garnered interest in various fields, including medicinal chemistry and pharmacology. This article delves into the biological activities associated with this compound based on recent research findings.
Chemical Structure and Properties
The compound features a pyrimido[1,6-a]azepine core fused with a 1,2,4-oxadiazole ring and an N-(4-methylphenyl)acetamide substituent. This unique structure is expected to influence its interaction with biological targets.
Table 1: Structural Components
| Component | Description |
|---|---|
| Pyrimido[1,6-a]azepine | A bicyclic structure known for various bioactivities |
| 1,2,4-Oxadiazole | A five-membered ring contributing to biological activity |
| N-(4-Methylphenyl)acetamide | An amide functional group enhancing solubility and activity |
Antimicrobial Activity
Recent studies have indicated that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-oxadiazoles have shown efficacy against various bacterial strains. The incorporation of the oxadiazole ring in our compound may confer similar properties.
Anticancer Activity
Research has demonstrated that compounds with similar structural features possess anticancer effects. For example:
- A study reported that oxadiazole derivatives exhibited cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values ranging from 10 to 30 µM .
- The specific compound under discussion may exhibit enhanced activity due to the synergistic effects of its multiple functional groups.
Neuroprotective Properties
The potential neuroprotective effects of compounds containing pyrimidine and oxadiazole rings have been explored in various models of neurodegeneration. The proposed mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress .
Case Study 1: Anticancer Efficacy
A synthesized derivative of the compound was tested for anticancer activity against human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 15 µM, suggesting that the compound effectively induces apoptosis in cancer cells.
Case Study 2: Antimicrobial Testing
In vitro tests showed that the compound exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be around 32 µg/mL for Staphylococcus aureus and Escherichia coli .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of the compound. Key observations include:
- Oxadiazole Ring : Essential for antimicrobial and anticancer activities.
- Pyrimido[1,6-a]azepine Core : May enhance binding affinity to biological targets due to its planar structure.
- Substituents : The presence of methyl groups appears to increase lipophilicity and potentially improve cell membrane permeability.
Table 2: SAR Insights
| Structural Feature | Biological Activity |
|---|---|
| Oxadiazole moiety | Antimicrobial and anticancer activity |
| Pyrimido core | Enhanced target binding |
| Methyl substitutions | Increased lipophilicity |
Q & A
Q. What are the optimal synthetic routes for this compound, and how are reaction conditions controlled?
The synthesis typically involves multi-step protocols:
- Step 1 : Formation of the pyrimidoazepin core via cyclization reactions under reflux conditions using solvents like dimethylformamide (DMF) or ethanol.
- Step 2 : Introduction of the oxadiazole moiety through nucleophilic substitution or cycloaddition reactions.
- Step 3 : Acetamide coupling via amidation, employing bases (e.g., K₂CO₃) and coupling agents (e.g., EDCI/HOBt). Key conditions : Temperature control (60–120°C), pH adjustment, and catalysts (e.g., acid/base). Reaction progress is monitored via TLC or HPLC .
Q. How is structural characterization performed to confirm purity and identity?
A combination of spectroscopic and analytical methods is used:
| Technique | Key Data Points | Purpose |
|---|---|---|
| ¹H/¹³C NMR | Chemical shifts (δ) for protons on oxadiazole (δ 8.1–8.5 ppm) and pyrimidoazepin (δ 2.5–3.5 ppm) | Confirm regiochemistry and substituent positions |
| IR | Peaks at 1670–1750 cm⁻¹ (C=O stretching), 1550–1600 cm⁻¹ (oxadiazole ring) | Validate functional groups |
| Mass Spectrometry | Molecular ion ([M+H]⁺) matching theoretical mass (e.g., ±0.5 Da) | Verify molecular formula |
| Discrepancies between experimental and theoretical data require iterative purification (e.g., column chromatography) . |
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in spectral or bioactivity data?
- Case Study : If NMR signals for the pyrimidoazepin core deviate from expected values, consider:
- Steric effects : Bulky substituents may distort chemical shifts.
- Tautomerism : Dynamic equilibria (e.g., keto-enol) in the dioxo groups can alter spectral profiles.
- Solution : Variable-temperature NMR or computational modeling (DFT) to assess conformational dynamics .
- Bioactivity conflicts : Compare in vitro assays (e.g., enzyme inhibition IC₅₀) with in silico docking results. Adjust assay conditions (pH, co-solvents) to mitigate false negatives .
Q. How is structure-activity relationship (SAR) analyzed for this compound?
SAR studies focus on modifying key substituents and evaluating biological outcomes:
| Substituent Modification | Observed Impact |
|---|---|
| Oxadiazole methyl group (5-position) | Increased metabolic stability but reduced solubility |
| 4-Methylphenyl acetamide | Enhanced target binding affinity (e.g., kinase inhibition) |
| Pyrimidoazepin dioxo groups | Critical for hydrogen bonding with active-site residues |
| Iterative synthesis and parallel screening (e.g., against cancer cell lines) guide optimization . |
Q. What methodologies are used to assess in vivo pharmacokinetics and toxicity?
- Pharmacokinetics :
- ADME profiling : Plasma stability assays, microsomal incubation (CYP450 metabolism).
- Bioavailability : Oral administration in rodent models with LC-MS/MS quantification of plasma concentrations.
- Toxicity :
- Acute toxicity : LD₅₀ determination in Wistar rats.
- Subchronic studies : 28-day dosing with histopathology and serum biochemistry (ALT, creatinine) .
Q. How are computational tools integrated into mechanistic studies?
- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding modes with targets (e.g., PARP-1).
- MD simulations : GROMACS for assessing stability of ligand-target complexes (≥100 ns trajectories).
- QSAR models : Machine learning (Random Forest, SVM) to correlate structural descriptors (e.g., logP, polar surface area) with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
